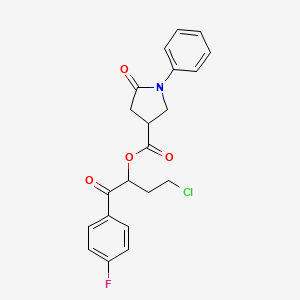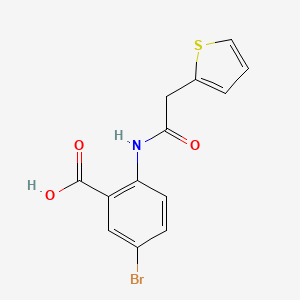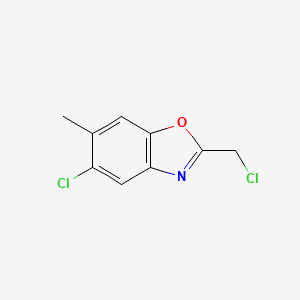
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a chloro-substituted butanone moiety and a fluorophenyl group, which are linked to a pyrrolidine carboxylate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl intermediate through a Friedel-Crafts acylation reaction. This intermediate is then reacted with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate: can be compared with other esters that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This can make it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C21H19ClFNO4 |
|---|---|
Molekulargewicht |
403.8 g/mol |
IUPAC-Name |
[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19ClFNO4/c22-11-10-18(20(26)14-6-8-16(23)9-7-14)28-21(27)15-12-19(25)24(13-15)17-4-2-1-3-5-17/h1-9,15,18H,10-13H2 |
InChI-Schlüssel |
CSRCVGNSDQWZRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OC(CCCl)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15150088.png)
![4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15150095.png)
![2-(2-chlorophenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15150101.png)
![N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B15150108.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide](/img/structure/B15150112.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B15150120.png)
![3-[(Diphenylacetyl)amino]-4-methylbenzoic acid](/img/structure/B15150123.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide](/img/structure/B15150130.png)
methanone](/img/structure/B15150131.png)

![N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide](/img/structure/B15150136.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15150146.png)
![4-[({4-[(4-Bromophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B15150170.png)
